Methyl 2-chloro-3-phenylbutanoate
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Overview
Description
Methyl 2-chloro-3-phenylbutanoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C({11})H({13})ClO(_{2}) and a molecular weight of 212.68 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
Methyl 2-chloro-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Mode of Action
This reaction involves the breaking of the ester bond by water or a hydroxide ion, resulting in the formation of an alcohol and a carboxylic acid or its salt . This reaction could potentially be catalyzed by enzymes in biological systems .
Biochemical Pathways
The products of hydrolysis, an alcohol and a carboxylic acid, can participate in numerous other reactions, potentially affecting multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-chloro-3-phenylbutanoate are not well-studied. As an ester, it is likely to be lipophilic, which could influence its absorption and distribution. It may be metabolized primarily through hydrolysis, as mentioned above. The resulting alcohol and carboxylic acid or its salt could then be further metabolized or excreted .
Result of Action
The products of its hydrolysis could potentially have various effects depending on their specific structures and the cellular context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the rate of ester hydrolysis. Moreover, the presence of specific enzymes or other biomolecules could also influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-phenylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO(_{4})) in acidic or neutral medium.
Major Products Formed
Substitution: 2-hydroxy-3-phenylbutanoate.
Reduction: 2-chloro-3-phenylbutanol.
Oxidation: 2-chloro-3-phenylbenzoic acid.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-3-phenylpropanoate
- Methyl 2-chloro-3-phenylpentanoate
- Ethyl 2-chloro-3-phenylbutanoate
Uniqueness
Methyl 2-chloro-3-phenylbutanoate is unique due to its specific structural features, such as the presence of a chlorine atom and a phenyl group on the butanoate backbone. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-chloro-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXLYSPHBATPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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